molecular formula C12H23NO10S3 B12410263 Glucoraphanin-d5

Glucoraphanin-d5

Cat. No.: B12410263
M. Wt: 442.5 g/mol
InChI Key: GMMLNKINDDUDCF-HAORJWIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucoraphanin-d5 typically involves the incorporation of deuterium into the glucoraphanin molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method is the use of deuterated reagents in the synthesis process. For example, starting from dihomomethionine, which is methionine chain-elongated twice, the sulfinyl group is introduced using a deuterated oxidizing agent .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to isolate the desired compound. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Glucoraphanin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Myrosinase enzyme, mild acidic conditions.

    Reduction: Reducing agents like sodium borohydride, mild basic conditions.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

Properties

Molecular Formula

C12H23NO10S3

Molecular Weight

442.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5,5-dideuterio-N-sulfooxy-5-(trideuteriomethylsulfinyl)pentanimidothioate

InChI

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1/i1D3,5D2

InChI Key

GMMLNKINDDUDCF-HAORJWIWSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)C([2H])([2H])CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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